2-(2,6-Dimethylphenyl)ethanol CAS 30595-80-3 properties
2-(2,6-Dimethylphenyl)ethanol CAS 30595-80-3 properties
The following technical guide provides an in-depth analysis of 2-(2,6-Dimethylphenyl)ethanol, structured for researchers in medicinal chemistry and process development.
A Sterically Hindered Scaffold for Medicinal Chemistry & Agrochemical Synthesis[1]
CAS: 30595-80-3 Formula: C₁₀H₁₄O Molecular Weight: 150.22 g/mol [1][2]
Executive Summary
2-(2,6-Dimethylphenyl)ethanol (also known as 2,6-dimethylphenethyl alcohol) is a specialized aromatic building block characterized by significant steric hindrance at the ortho positions.[1] Unlike its unhindered isomer (2-phenylethanol), the presence of methyl groups at the 2- and 6-positions creates a "steric shield" around the aromatic ring and the ethyl side chain.[1]
In drug discovery, this scaffold is utilized to:
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Block Metabolic Hotspots: The methyl groups prevent oxidative metabolism (hydroxylation) at the ortho-positions and sterically hinder attack at the benzylic carbon.[1]
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Modulate Conformation: The bulk restricts the free rotation of the ethyl side chain, locking the molecule into bioactive conformations preferred by specific GPCRs and enzymes.[1]
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Enhance Lipophilicity: The additional methyl groups increase logP, facilitating membrane permeability.[1]
Physicochemical Profile
The following data represents the core physical constants required for identification and process handling.
| Property | Value | Condition / Note |
| Appearance | White to off-white crystalline solid | At Standard Temperature & Pressure |
| Melting Point | 62.5 – 63.0 °C | Distinctive sharp melting range |
| Boiling Point | 95 °C | @ 0.6 Torr (Vacuum distillation required) |
| Predicted Density | 0.986 ± 0.06 g/cm³ | Liquid phase extrapolation |
| Solubility | Soluble | DCM, Ethyl Acetate, THF, Methanol |
| Solubility | Insoluble | Water (High lipophilicity) |
| pKa | ~14.87 | Alcohol proton (Predicted) |
Synthetic Methodology
High-purity synthesis of CAS 30595-80-3 is typically achieved via the reduction of the corresponding phenylacetic acid derivative.[1] This route avoids the oligomerization side-reactions common in direct Grignard-epoxide couplings.[1]
Primary Route: Reduction of 2,6-Dimethylphenylacetic Acid
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) for the exhaustive reduction of the carboxylic acid to the primary alcohol.[1]
Reagents:
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Precursor: 2,6-Dimethylphenylacetic acid (CAS 13612-34-5)[1]
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Reductant: LiAlH₄ (2.5 equivalents)[1]
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Solvent: Anhydrous Tetrahydrofuran (THF)[1]
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Quench: 15% NaOH / Water (Fieser method)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
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Solvation: Charge the flask with anhydrous THF (0.5 M relative to substrate) and cool to 0 °C in an ice bath. Carefully add LiAlH₄ pellets (2.5 equiv) under nitrogen flow.[1]
-
Addition: Dissolve 2,6-dimethylphenylacetic acid in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Gas evolution (H₂) will be vigorous.[1]
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Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66 °C) for 4–6 hours to ensure complete reduction.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting acid (low R_f) should disappear, replaced by the alcohol (higher R_f).[1]
-
Workup (Fieser Method): Cool to 0 °C. Carefully add:
-
mL Water (wherengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> = grams of LiAlH₄ used). -
mL 15% NaOH solution.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
mL Water.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.[1] Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield white needles.
Synthetic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis, highlighting the critical intermediate.
Figure 1: Synthetic pathways to 2-(2,6-Dimethylphenyl)ethanol.[1] The Acid Reduction route (Yellow to Green) is preferred for laboratory purity.[1]
Structural Applications in Drug Design
The 2,6-dimethyl substitution pattern is a "privileged" motif in medicinal chemistry, often referred to as the "Xylyl Effect." [1]
Metabolic Stability Mechanism
In non-substituted phenethyl alcohols, the ortho and para positions are highly susceptible to Cytochrome P450-mediated hydroxylation.[1]
-
Effect: The 2,6-dimethyl groups physically block the enzyme active site from accessing the ortho carbons.[1]
-
Result: The molecule is forced to undergo metabolism at the distal para position or via slow oxidation of the methyl groups themselves, significantly extending the half-life (
) of the drug.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Conformational Locking
The steric bulk forces the ethyl side chain out of the plane of the aromatic ring.[1] This "orthogonal" conformation often mimics the transition state of receptor ligands, increasing binding affinity for targets such as:
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Sodium Channels: Analogous to the pharmacophore in Lidocaine and Mexiletine.[1]
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Alpha-2 Adrenergic Receptors: Similar to the lipophilic domain of Xylazine.[1]
Figure 2: Conceptual model of the "Steric Shield" effect.[1] The 2,6-methyl groups (Red) prevent metabolic access (Yellow) to the ring.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions assigned to benzylic alcohols and irritants.[1]
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Inhalation: Handle only in a certified chemical fume hood.[1] The solid has a low vapor pressure, but dust or aerosols during processing can be irritating.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the acid.
References
-
ChemicalBook. (2024).[1] 2-(2,6-DIMETHYLPHENYL)ETHANOL Properties and Safety.[1][3][4] Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Phenethyl Alcohol Derivatives.[1] Retrieved from [1]
-
Google Patents. (2021).[1] Process for preparing 2,6-dialkylphenylacetic acids (Precursor Synthesis).[1][5][6] Patent US20210403406A1.[1] Retrieved from
-
Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using LiAlH4.[1][7] Retrieved from [1]
-
ChemGuide. (2023).[1] Mechanism of Lithium Aluminium Hydride Reduction.[1] Retrieved from [1]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. 30595-80-3|2-(2,6-dimethylphenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 2-(2,6-DIMETHYLPHENYL)ETHANOL - Safety Data Sheet [chemicalbook.com]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids - Google Patents [patents.google.com]
- 6. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
